molecular formula C11H14O B13195860 2-[(3,4-Dimethylphenyl)methyl]oxirane

2-[(3,4-Dimethylphenyl)methyl]oxirane

Cat. No.: B13195860
M. Wt: 162.23 g/mol
InChI Key: SCVAQHDMTIYMLJ-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylphenyl)methyl]oxirane is an organic compound with the molecular formula C11H14O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a benzyl group substituted with two methyl groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethylphenyl)methyl]oxirane typically involves the reaction of 3,4-dimethylbenzyl chloride with a base such as sodium hydroxide in the presence of an epoxidizing agent like hydrogen peroxide or a peracid. The reaction proceeds via the formation of an intermediate epoxide, which is then isolated and purified .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethylphenyl)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the oxirane ring is opened by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia, primary amines, and thiols can be used under mild conditions to open the oxirane ring.

Major Products Formed

Scientific Research Applications

2-[(3,4-Dimethylphenyl)methyl]oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylphenyl)methyl]oxirane involves the interaction of the oxirane ring with various molecular targets. The ring strain in the oxirane makes it highly reactive, allowing it to interact with nucleophiles and form covalent bonds. This reactivity is exploited in various chemical reactions and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dimethylphenoxy)methyl]oxirane
  • 2,3-Dimethyloxirane
  • 2-(3-Methylphenyl)oxirane

Uniqueness

2-[(3,4-Dimethylphenyl)methyl]oxirane is unique due to the presence of the 3,4-dimethyl substitution on the benzyl group, which can influence its reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)methyl]oxirane

InChI

InChI=1S/C11H14O/c1-8-3-4-10(5-9(8)2)6-11-7-12-11/h3-5,11H,6-7H2,1-2H3

InChI Key

SCVAQHDMTIYMLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2CO2)C

Origin of Product

United States

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